molecular formula C19H19BrN2O B11993990 9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11993990
M. Wt: 371.3 g/mol
InChI Key: WBRDMBKUNJDWNH-UHFFFAOYSA-N
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Description

9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that combines elements of pyrazole and benzoxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization to form the benzoxazine ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow chemistry to enhance production rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Bromo-5-isopropyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that make it particularly valuable for certain applications .

Properties

Molecular Formula

C19H19BrN2O

Molecular Weight

371.3 g/mol

IUPAC Name

9-bromo-2-phenyl-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H19BrN2O/c1-12(2)19-22-17(15-10-14(20)8-9-18(15)23-19)11-16(21-22)13-6-4-3-5-7-13/h3-10,12,17,19H,11H2,1-2H3

InChI Key

WBRDMBKUNJDWNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC=CC=C3)C4=C(O1)C=CC(=C4)Br

Origin of Product

United States

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